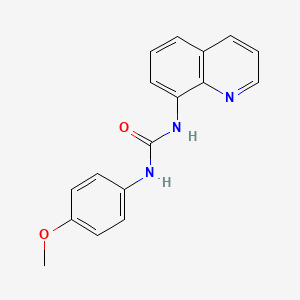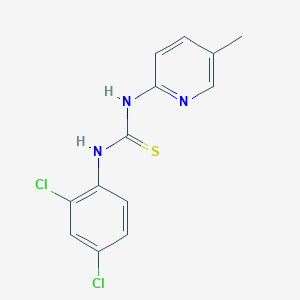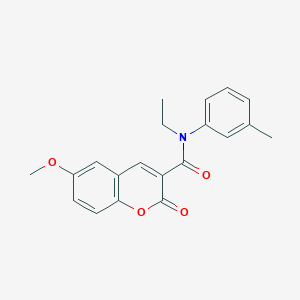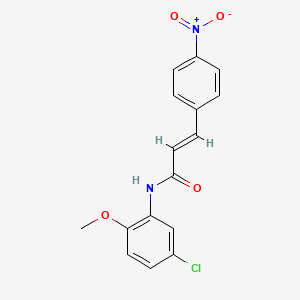
N-(4-methoxyphenyl)-N'-8-quinolinylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-N'-8-quinolinylurea, commonly known as MNQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the family of urea derivatives and has shown promising results in various scientific research applications.
作用机制
The exact mechanism of action of MNQ is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, MNQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. MNQ has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
MNQ has been reported to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. MNQ has also been reported to inhibit the growth of malaria parasites by disrupting the heme detoxification pathway. In addition, MNQ has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the activity of the enzyme enoyl-ACP reductase.
实验室实验的优点和局限性
MNQ has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research applications. MNQ is also stable under normal laboratory conditions and has a relatively long shelf life. However, MNQ has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation. MNQ is also relatively expensive compared to other compounds used in scientific research.
未来方向
There are several future directions for the research on MNQ. One potential direction is to study its potential in the treatment of other diseases, such as viral infections and autoimmune disorders. Another direction is to optimize the synthesis method of MNQ to improve its yield and reduce its cost. Furthermore, the mechanism of action of MNQ needs to be further elucidated to understand its therapeutic effects better. Finally, the development of MNQ-based drug delivery systems may enhance its efficacy and reduce its toxicity.
Conclusion:
MNQ is a promising chemical compound with various potential therapeutic applications. Its synthesis method is relatively simple, and it has shown promising results in various scientific research applications. The mechanism of action of MNQ is not fully understood, but it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. MNQ has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on MNQ, including studying its potential in the treatment of other diseases and optimizing its synthesis method.
合成方法
The synthesis of MNQ involves the reaction of 4-methoxyaniline and 8-hydroxyquinoline-2-carboxaldehyde in the presence of urea and acetic acid. This reaction results in the formation of MNQ as a yellow solid with a melting point of 262-264°C. The yield of MNQ can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
科学研究应用
MNQ has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antimalarial, and antitubercular activities. MNQ has also been studied for its antibacterial and antifungal properties. In addition, MNQ has shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-14-9-7-13(8-10-14)19-17(21)20-15-6-2-4-12-5-3-11-18-16(12)15/h2-11H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIJPZDUXLSZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-quinolin-8-ylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799641.png)

![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5799652.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol](/img/structure/B5799657.png)
![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)





![2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5799716.png)